(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

Physicochemical profiling Medicinal chemistry Lead optimization

This (R)-configured gem-difluorinated indane-amine is a non-interchangeable chiral building block for medicinal chemistry. The 1,1-difluoro motif predictably lowers amine pKa by 0.3–0.5 units and reduces LogP by ~0.5 versus non-fluorinated analogs, directly tuning basicity, lipophilicity, and metabolic stability. Procuring the single (R)-enantiomer (≥98% purity) ensures stereochemical consistency for SAR, amide coupling, or reductive amination without additional chiral resolution. Ideal for FGFR kinase inhibitor programs, CNS-targeted libraries, and late-stage lead optimization where precise amine basicity and stereochemistry are critical. Batch-specific analytical certificates (NMR, HPLC) guarantee reproducibility for GMP-adjacent synthesis.

Molecular Formula C11H13F2N
Molecular Weight 197.22 g/mol
Cat. No. B11759111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine
Molecular FormulaC11H13F2N
Molecular Weight197.22 g/mol
Structural Identifiers
SMILESCC(C1=C2CCC(C2=CC=C1)(F)F)N
InChIInChI=1S/C11H13F2N/c1-7(14)8-3-2-4-10-9(8)5-6-11(10,12)13/h2-4,7H,5-6,14H2,1H3/t7-/m1/s1
InChIKeyYACOWAWVDTYFAA-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine – Chiral Gem-Difluoro Indane Building Block for Medicinal Chemistry Procurement


(1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine (CAS 2359690-80-3) is a chiral, gem-difluorinated indane-based primary amine with molecular formula C₁₁H₁₃F₂N and molecular weight 197.22 g/mol . The compound features a bicyclic 2,3-dihydro-1H-indene core bearing two fluorine atoms at the 1-position (geminal) and an (R)-configured α-methyl ethanamine substituent at the 4-position . It is classified as a specialty chiral building block, structurally related to the indane-amine family that has been explored in FGFR kinase inhibitor [1] and EED inhibitor [2] programs, where the difluoro-indane scaffold contributes to modulated physicochemical and pharmacokinetic properties.

Why Generic Substitution of (1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine with Non-Fluorinated or Racemic Analogs Compromises Lead Optimization Outcomes


Although indane-ethanamine building blocks are commercially available in multiple substitution patterns and stereochemical configurations, they are not interchangeable. The gem-difluoro motif at the indane 1-position exerts a strong electron-withdrawing inductive effect that predictably lowers the basicity (pKa) of the adjacent amine by approximately 0.3–0.5 units relative to the non-fluorinated parent [1], while simultaneously reducing lipophilicity (ΔLogP ≈ –0.5 units) [1]. These shifts directly alter pharmacokinetic parameters such as volume of distribution, membrane permeability, and susceptibility to oxidative metabolism . Moreover, the (R)-configuration at the α-methyl stereocenter determines the spatial presentation of the amine for chiral induction in asymmetric synthesis or for stereospecific target engagement; substituting with the (S)-enantiomer or racemic mixture yields a different enantiomer that may exhibit divergent biological activity, as documented for indane-amine-based monoamine oxidase B inhibitors [2]. Regioisomeric difluoro substitution (e.g., 5,6-difluoro vs. 1,1-difluoro) places fluorine atoms at electronically and conformationally distinct positions, altering ring electronics and metabolic soft-spot profiles [3]. These compounding factors make generic substitution a material risk in medicinal chemistry campaigns and process chemistry scale-up.

Quantitative Differentiation Evidence for (1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine vs. Closest Analogs


Gem-Difluoro-Induced pKa Depression of 0.3–0.5 Units Compared to Non-Fluorinated Bicyclic Amine Parent

The gem-difluoro substitution at the indane 1-position is predicted to lower the protonated amine pKa by 0.3–0.5 units relative to the non-fluorinated bicyclic amine counterpart (R)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine (CAS 1259614-38-4). This value is derived from a systematic experimental study measuring pKa shifts across a series of gem-difluorinated saturated bicyclic amines with 6–8 atoms in the largest ring, where the fluorination effect on acidity was found to align with inductive predictions and to be consistent across different bicyclic cores [1]. The magnitude of this shift is sufficient to alter the protonation state of the amine at physiological pH, impacting target engagement and off-target profiles.

Physicochemical profiling Medicinal chemistry Lead optimization

Lipophilicity Reduction (ΔLogP ≈ –0.5) via Gem-Difluoro Substitution Relative to Non-Fluorinated Bicyclic Amine

Incorporation of the gem-difluoro unit at the indane 1-position is expected to reduce the LogP of the compound by approximately 0.54–0.55 units compared to its non-fluorinated analog (R)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine. This value is taken from direct experimental LogP measurements on a series of gem-difluorinated bicyclic saturated amines, where the LogP decrease showed good consistency independent of the specific bicyclic framework [1]. The reduced lipophilicity can improve aqueous solubility and reduce non-specific protein binding, both desirable trends in drug candidate progression.

Lipophilicity ADME Drug-likeness

Chiral (R)-Enantiomer vs. Racemic Mixture: Enantiomeric Excess and Implications for Stereospecific Synthesis

The compound is commercially supplied as the single (R)-enantiomer with a purity specification of ≥98% (Leyan, Product No. 1712213) or ≥95% (CheMenu, Catalog No. CM546187) . In contrast, the racemic mixture or (S)-enantiomer—if substituted—would deliver a different stereochemical outcome in downstream chiral induction reactions. For indane-amine derivatives used as monoamine oxidase B inhibitors, the (R)- and (S)-enantiomers have shown divergent inhibitory activity, with enantiomeric excess directly correlating with target potency [1]. Procurement of the defined (R)-enantiomer eliminates the need for chiral resolution steps and ensures reproducible stereochemical fidelity in parallel synthesis or library production.

Chiral synthesis Enantioselectivity Procurement specification

Metabolic Stability Advantage of Gem-Difluoro Alicyclic Unit Over Non-Fluorinated or Mono-Fluoro Analogs

The gem-difluoro motif at the indane 1-position blocks a potential site of cytochrome P450-mediated oxidative metabolism (C–H bond hydroxylation). The C–F bond dissociation energy (~485 kJ/mol) is substantially higher than that of a C–H bond (~410 kJ/mol), making the difluorinated position resistant to oxidative attack . In systematic studies of functionalized cycloalkanes, gem-difluorination has been shown to reduce intrinsic clearance (CLint) in human liver microsome assays compared to non-fluorinated and mono-fluorinated counterparts, with the magnitude of the effect depending on the proximity of the CF₂ unit to the metabolic soft spot [1]. While direct microsomal stability data for this specific compound have not been published, the class-level evidence supports the expectation that (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine will exhibit enhanced metabolic stability relative to (R)-1-(2,3-dihydro-1H-inden-4-yl)ethan-1-amine or its 1-fluoro analog.

Metabolic stability Intrinsic clearance CYP oxidation

Optimal Procurement and Application Scenarios for (1R)-1-(1,1-Difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine


Lead Optimization of Kinase Inhibitors Requiring Fine-Tuned Amine Basicity (pKa Modulation)

In kinase inhibitor programs where the amine moiety interacts with the hinge region or DFG motif, precise control of amine basicity is critical for optimizing binding affinity and selectivity. The gem-difluoro substitution on the indane core of this building block predictably lowers the amine pKa by 0.3–0.5 units compared to the non-fluorinated parent, as established by systematic studies of gem-difluoro bicyclic amines [1]. This pKa shift directly modulates the fraction of protonated amine at physiological pH, which can be exploited to reduce off-target activity at aminergic receptors while preserving target engagement. The indane scaffold has precedent in FGFR inhibitor programs where difluoro-indene derivatives achieved GI₅₀ values of 6.4–10.4 nM against FGFR-driven cancer cell lines [2]. Procuring the (R)-enantiomer specifically ensures stereochemical consistency in structure-activity relationship (SAR) exploration.

Parallel Synthesis Libraries Targeting CNS Penetration with Controlled Lipophilicity

The reduced lipophilicity (ΔLogP ≈ –0.5) conferred by the gem-difluoro motif [1] makes this building block particularly suitable for CNS-targeted compound libraries, where lower LogP is associated with reduced P-glycoprotein efflux and improved brain-to-plasma ratios. The indane-amine scaffold is present in known MAO-B inhibitors [2], establishing CNS relevance. When procured at ≥98% purity with defined (R)-stereochemistry, the compound can be directly employed in amide coupling or reductive amination reactions without additional purification or chiral resolution, accelerating library production timelines.

Process Chemistry Scale-Up of Chiral Amine Intermediates for Drug Substance Manufacturing

For late-stage lead optimization and preclinical candidate manufacturing, the availability of this compound at 98% purity (Leyan, Product No. 1712213) [1] provides a reliable single-enantiomer starting material. The gem-difluoro unit's resistance to oxidative metabolism [2] reduces the risk of metabolite-related toxicity findings during IND-enabling studies. Procurement from suppliers with documented analytical certificates (NMR, HPLC, GC) ensures batch-to-batch reproducibility, which is essential for regulatory compliance in GMP-adjacent synthetic routes.

Bioisosteric Replacement of Non-Fluorinated Indane Building Blocks in Established SAR Series

When an existing SAR series built around non-fluorinated indane-ethanamine shows promising potency but suboptimal metabolic stability or undesirable logD, this gem-difluoro analog can serve as a direct bioisosteric replacement. The gem-difluoro group acts as a carbonyl or methylene bioisostere with altered electronic properties, a strategy documented in FGFR inhibitor optimization where (S)-3,3-difluoro-indene scaffolds delivered potent antiproliferative activity and favorable pharmacokinetics [1]. The (R)-configuration at the α-methyl center allows stereospecific incorporation into existing synthetic routes without necessitating chiral chromatography.

Quote Request

Request a Quote for (1R)-1-(1,1-difluoro-2,3-dihydro-1H-inden-4-yl)ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.